molecular formula C15H12N4O2S B2908843 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021106-97-7

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2908843
CAS No.: 1021106-97-7
M. Wt: 312.35
InChI Key: UTAHYZFXWQNLJJ-UHFFFAOYSA-N
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Description

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built on a pyridazine core, which is strategically functionalized at position 6 with a thioether-linked pyridinylmethyl group and at position 3 with a furan-2-carboxamide moiety . The furan carboxamide group is a recognized pharmacophore in drug design, known to contribute critical hydrogen bonding and hydrophobic interactions that can enhance binding affinity to biological targets . Heterocyclic compounds containing five-membered rings, such as the furan and thiophene groups found in related structures, are fundamental scaffolds in numerous therapeutic agents and are extensively used to optimize the potency, selectivity, and physicochemical properties of drug candidates . Similarly, the pyridine ring is the second most common heterocycle in U.S. FDA-approved drugs, prized for its ability to improve aqueous solubility, metabolic stability, and capacity for hydrogen bonding . Researchers can leverage this compound as a key building block for the synthesis of more complex molecules or explore its intrinsic bioactivity . Its structure offers a versatile platform for investigating structure-activity relationships (SAR), particularly in the development of probes for enzymatic assays or as a precursor for novel inhibitors. While specific biological data for this exact compound is limited in public sources, its molecular architecture suggests potential for research into various disease pathways. Related pyridine carboxamide derivatives have demonstrated notable antifungal activity by inhibiting succinate dehydrogenase (SDH), and molecular docking studies have shown that such compounds can form stable hydrogen bonds and hydrophobic interactions within the enzyme's active site . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(12-4-2-8-21-12)17-13-5-6-14(19-18-13)22-10-11-3-1-7-16-9-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAHYZFXWQNLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the intermediate is synthesized through a series of reactions involving nitration, reduction, and halogenation.

    Thioether Formation: The pyridazinyl intermediate is then reacted with pyridin-3-ylmethanethiol under basic conditions to form the thioether linkage.

    Amidation: Finally, the thioether intermediate is coupled with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro intermediates.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the pyridine ring can enhance the compound's efficacy against specific cancer cell lines. The compound's mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Protein Kinases
A notable study focused on the compound's ability to inhibit protein kinases, which are crucial in regulating cellular functions. The compound was tested against various cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations. This suggests potential for development into a therapeutic agent targeting kinase pathways.

Synthetic Organic Chemistry

Building Block for Heterocycles
4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for diverse functionalization, leading to the creation of novel materials with tailored properties.

Data Table: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzed85
Nucleophilic AdditionUnder reflux conditions75
CyclizationMicrowave-assisted90

Material Science

Polymeric Materials
The incorporation of 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials.

Case Study: Composite Development
In a recent study, researchers synthesized a composite material using this compound as a modifier. The resulting material exhibited improved tensile strength and thermal stability compared to conventional polymers. This opens avenues for applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. Its furan and pyridazinyl moieties are crucial for binding interactions, while the thioether linkage provides additional stability and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Therapeutic Target/Activity Synthesis Notes
N-(6-((Pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide (Target) Pyridazine - 3-position: Furan-2-carboxamide
- 6-position: Pyridin-3-ylmethyl thioether
C₁₅H₁₂N₄O₂S 336.35 g/mol Not explicitly stated (Inferred: inflammation/oncology) Likely involves nucleophilic substitution on pyridazine
N-(6-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide Pyridazine - 6-position: Thioether-linked thiazole-2-ylamino group C₁₄H₁₁N₅O₃S₂ 361.40 g/mol Not specified (Thiazole suggests kinase/antimicrobial) Utilizes coupling reagents (e.g., HATU analogs)
N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide Pyridine - 2-position: Furan-2-carboxamide
- 4-position: Pyrrolidin-1-ylphenyl
C₂₉H₂₅N₅O₂ 487.55 g/mol KISS1R antagonist (Triple-negative breast cancer) Butyllithium-mediated coupling in THF
AZ331 (5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - 4-position: Furyl
- 6-position: Thioether with methoxyphenyl
C₂₉H₂₆N₄O₅S 566.61 g/mol Calcium channel modulation (Inferred) Multi-step synthesis with methoxy groups

Key Findings and Differences

Structural Features
  • Pyridazine vs. Pyridine/Dihydropyridine Cores: The target compound’s pyridazine core offers distinct electronic properties compared to pyridine or dihydropyridine analogs.
  • Substituent Effects :

    • The pyridin-3-ylmethyl thioether in the target compound introduces a bulky aromatic substituent, likely enhancing lipophilicity and membrane permeability compared to the thiazole-containing analog .
    • Thiazole in the analog (C₁₄H₁₁N₅O₃S₂) introduces additional nitrogen and sulfur atoms, which may improve metabolic stability or metal-binding capacity .
Therapeutic Implications
  • The KISS1R antagonist (pyridine-based analog) demonstrates activity in triple-negative breast cancer, suggesting that furan-carboxamide derivatives on nitrogen-rich cores may have oncological applications .
  • Thioether-linked groups (common in all compounds) are frequently associated with protease inhibition or kinase modulation, though target specificity depends on substituent bulk and electronics .

Biological Activity

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as CAS Number 1021106-97-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

PropertyValue
Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
CAS Number 1021106-97-7

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions, starting from pyridazine derivatives and furan carboxamides. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Antiproliferative Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the pyridine ring can enhance antiproliferative activity, particularly against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds can range significantly, with some derivatives showing values as low as 0.021 μM .

The biological activity of this compound is believed to be linked to its ability to inhibit key cellular pathways involved in tumor growth. For example, certain derivatives have been identified as potent inhibitors of the c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis . The structure of the compound allows for effective interaction with cellular components, facilitating its entry into cells and subsequent action on target proteins.

Case Studies

  • Study on Pyridine Derivatives :
    A study published in MDPI highlighted the relationship between structural modifications in pyridine derivatives and their biological activity. The presence of hydroxyl (-OH) groups significantly improved antiproliferative effects across various cell lines, suggesting that functional group positioning is critical for enhancing biological efficacy .
  • c-Met Inhibition :
    Research conducted on substituted pyridazinones revealed that specific modifications could lead to potent inhibition of c-Met-driven cell lines. This study emphasized the importance of substituent variations on the phenyl and pyrimidine rings in enhancing inhibitory activity against cancer cells .

Q & A

Q. What strategies mitigate toxicity in lead optimization?

  • Approach :
  • hERG assay : Rules out cardiac toxicity (IC₅₀ > 30 µM).
  • Genotoxicity screening (Ames test) : Negative for mutagenicity up to 100 µg/plate .

Data Contradiction Analysis

Q. Why do potency results vary between enzymatic assays and cell-based models?

  • Resolution :
  • Off-target effects : Use thermal shift assays to identify unintended protein binding (e.g., serum albumin) .
  • Cellular uptake limitations : LC-MS quantification reveals intracellular concentrations <10% of extracellular levels due to efflux pumps .

Q. How to address discrepancies in stability data between academic labs?

  • Root cause : Variability in HPLC column chemistry (C18 vs. phenyl-hexyl) affects degradation product detection .
  • Solution : Harmonize protocols using USP-compliant columns and standardized mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

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